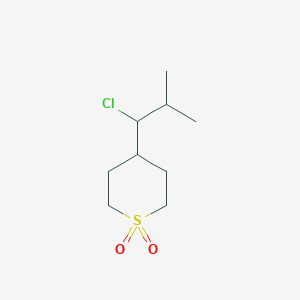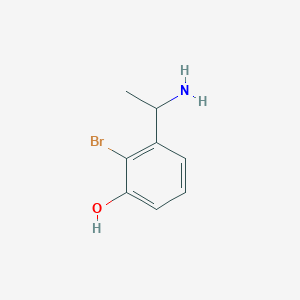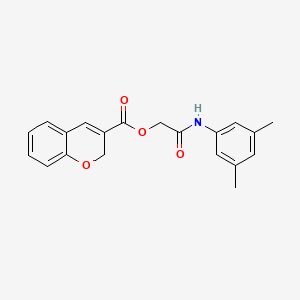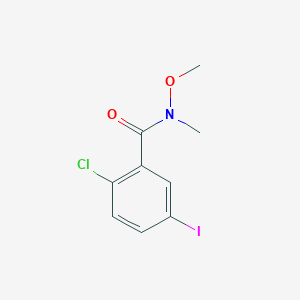
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C8H15ClO2S It is a member of the thiopyran family, characterized by a sulfur atom in a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran with 1-chloro-2-methylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-thiopyran 1,1-dioxide: Lacks the 1-chloro-2-methylpropyl group.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of the chloro group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Features a hydroxyl group at the 4-position.
Uniqueness
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the 1-chloro-2-methylpropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other thiopyran derivatives and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H17ClO2S |
|---|---|
Peso molecular |
224.75 g/mol |
Nombre IUPAC |
4-(1-chloro-2-methylpropyl)thiane 1,1-dioxide |
InChI |
InChI=1S/C9H17ClO2S/c1-7(2)9(10)8-3-5-13(11,12)6-4-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
SQUUTQXHZQPOTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1CCS(=O)(=O)CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)





![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)



